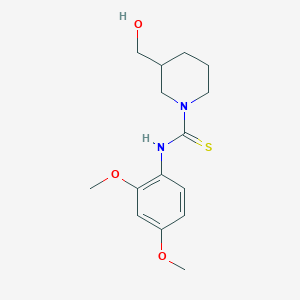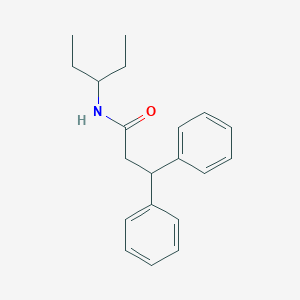
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT has been studied extensively for its unique properties and has shown promising results in several areas of research.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide is not fully understood, but it is believed to act as a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been shown to have several biochemical and physiological effects in various studies. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide can increase the activity of mTOR and enhance protein synthesis in cells. In vivo studies have demonstrated that N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide can improve cognitive function, reduce inflammation, and increase muscle mass and strength.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has several advantages for lab experiments, including its high potency, specificity, and stability. However, one of the limitations of using N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide in lab experiments is that it can be toxic at high concentrations, which can affect the accuracy of the results.
Direcciones Futuras
There are several future directions for the research on N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide. One area of interest is the potential of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide as a therapeutic agent for the treatment of neurodegenerative diseases. Another area of research is the role of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide in modulating the immune system and its potential application in the treatment of autoimmune diseases. Additionally, further studies are needed to explore the optimal dosage and duration of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide treatment in various applications.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine and thioacetamide in the presence of a reducing agent. The final product is obtained after purification and isolation through column chromatography.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has found its application in various fields of scientific research, including medicinal chemistry, neuropharmacology, and agriculture. In medicinal chemistry, N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been studied for its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's and Parkinson's disease. In neuropharmacology, N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been explored for its role in modulating the activity of neurotransmitters and receptors in the brain. In agriculture, N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been used as a feed additive for livestock to improve their growth and feed efficiency.
Propiedades
Nombre del producto |
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide |
|---|---|
Fórmula molecular |
C15H22N2O3S |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C15H22N2O3S/c1-19-12-5-6-13(14(8-12)20-2)16-15(21)17-7-3-4-11(9-17)10-18/h5-6,8,11,18H,3-4,7,9-10H2,1-2H3,(H,16,21) |
Clave InChI |
CCVJYEBNLMJNEO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCCC(C2)CO)OC |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=S)N2CCCC(C2)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)





